
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure It is characterized by the presence of a tert-butyl group and two methyl groups attached to the cyclohexane ring, making it a highly branched and sterically hindered molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and consistent product quality. The use of chiral catalysts in industrial settings is crucial to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Applications De Recherche Scientifique
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The steric hindrance provided by the tert-butyl and methyl groups can affect the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol: A similar compound with an isopropyl group instead of a tert-butyl group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: Another chiral alcohol with a different functional group.
Uniqueness
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is unique due to its high steric hindrance and specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring high selectivity.
Propriétés
Numéro CAS |
774-95-8 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
(1S,4R)-4-tert-butyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-11(2,3)9-6-7-10(13)12(4,5)8-9/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clé InChI |
STEBLIDFQJADIK-ZJUUUORDSA-N |
SMILES isomérique |
CC1(C[C@@H](CC[C@@H]1O)C(C)(C)C)C |
SMILES canonique |
CC1(CC(CCC1O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)
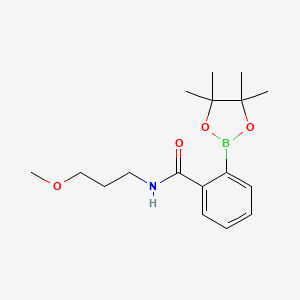
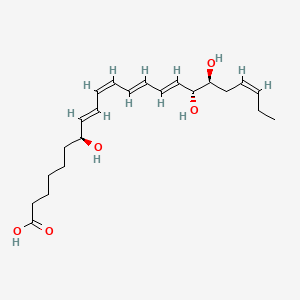
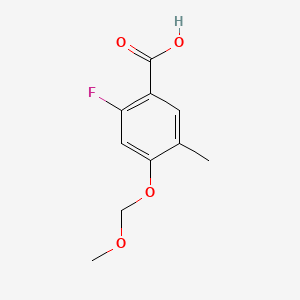

![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
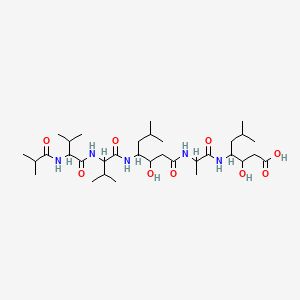

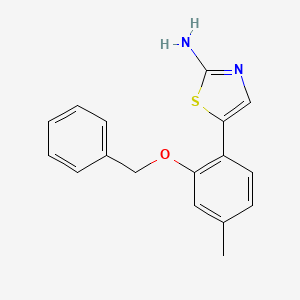
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
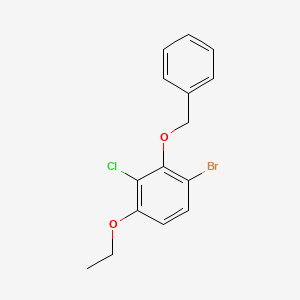
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)

